molecular formula C9H6F2OS B2496051 6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 1097802-78-2

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No. B2496051
CAS RN: 1097802-78-2
M. Wt: 200.2
InChI Key: ZKHRMJIMQAGHPD-UHFFFAOYSA-N
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Description

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a chemical compound with the CAS Number: 1097802-78-2 . It has a molecular weight of 200.21 and its IUPAC name is 6,7-difluoro-2,3-dihydro-4H-1-benzothiopyran-4-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F2OS/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, two fluorine atoms, one oxygen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Pyrimidine Conjugates

This compound has been used in the synthesis of pyrimidine conjugates . A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized . The structures of the synthesized compounds were confirmed by 1H, 19F, and 13C NMR spectral data .

Antiviral Activity Evaluation

The synthesized pyrimidine conjugates were evaluated for their antiviral activity . It was found that the replacement of purine with a pyrimidine fragment leads to a decrease in the anti-herpesvirus activity compared to the lead compound, purine conjugate . The studied compounds did not exhibit significant activity against influenza A (H1N1) virus .

Synthesis of Levofloxacin

The compound is a valuable precursor for the synthesis of levofloxacin , a potent third-generation quinolone antibacterial agent on the market . Several procedures for the preparation of this intermediate have been reported but these processes suffer from low yield, low optical purity, or difficulties with scale up .

Mitsunobu Cyclization Reaction

The compound has been used in a Mitsunobu cyclization reaction . This reaction was performed in MeCN at reflux for 1 hr, and the desired product was observed in 18% yield by GC accompanied with a large amount of the DEAD adduct as a major . The use of anhydrous ZnCl2 seemed to be an appropriate choice since there is a correlation in yield improvement with increasing amounts of ZnCl2 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,7-difluoro-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2OS/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHRMJIMQAGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one

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